Sulfociprofloxacin

Beschreibung

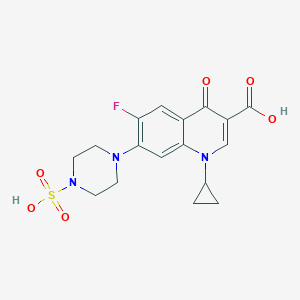

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLYZOYQWKDWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146939 | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105093-21-8 | |

| Record name | Sulfociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Inhibition of Bacterial DNA Gyrase Activity

Bacterial DNA gyrase, also known as topoisomerase II, is a critical enzyme responsible for managing the supercoiling of bacterial DNA, a process vital for DNA replication, transcription, repair, and recombination ontosight.aiplos.org. Fluoroquinolones, including ciprofloxacin (B1669076), exert their antibacterial effect by inhibiting the activity of DNA gyrase researchgate.netdrugbank.comnih.govpsu.ac.th. This inhibition occurs when the fluoroquinolone molecule binds to the complex formed between DNA gyrase and DNA, specifically by preventing the resealing of DNA double-strand breaks that the enzyme creates. This stabilization of the cleaved DNA-enzyme complex leads to the accumulation of DNA breaks, ultimately resulting in bacterial cell death drugbank.comresearchgate.net. Ciprofloxacin has demonstrated a significantly higher affinity for bacterial DNA gyrase compared to its mammalian counterpart, contributing to its selective toxicity against bacteria drugbank.com. Although direct experimental data detailing sulfociprofloxacin's specific interaction with bacterial DNA gyrase is limited in the provided literature, its classification as a fluoroquinolone metabolite implies a shared inhibitory mechanism against this essential bacterial enzyme ontosight.ainih.gov.

Inhibition of Bacterial Topoisomerase IV Activity

In addition to DNA gyrase, bacterial topoisomerase IV is another key type II topoisomerase that serves as a primary molecular target for fluoroquinolone antibiotics plos.orgdrugbank.comnih.govpsu.ac.thspringernature.com. Topoisomerase IV plays a crucial role in decatenating, relaxing, and disentangling replicated bacterial DNA, processes that are indispensable for cell division and the proper segregation of chromosomes plos.orgpsu.ac.th. Similar to its action on DNA gyrase, fluoroquinolones inhibit topoisomerase IV by stabilizing the transient DNA-enzyme cleavage complex, thereby preventing the re-ligation of DNA strands researchgate.net. This disruption leads to the accumulation of double-strand breaks and subsequent cell death plos.orgresearchgate.net. Ciprofloxacin is known to target both DNA gyrase and topoisomerase IV drugbank.comnih.govpsu.ac.th. By extension, this compound, as a metabolite of ciprofloxacin and a member of the fluoroquinolone class, is understood to act by inhibiting bacterial topoisomerase IV ontosight.ainih.gov.

Comparative Analysis of Antimicrobial Potency Relative to Parent Ciprofloxacin

The antimicrobial potency of this compound in comparison to its parent compound, ciprofloxacin, has yielded varied findings in scientific literature. Several studies categorize this compound as a metabolite with reduced or negligible antimicrobial activity nih.goveuropa.eu. For instance, it has been noted that while ciprofloxacin metabolites, including this compound, possess some level of antibacterial activity, they are generally less potent than the unchanged parent drug nih.goveuropa.eu.

Pharmacokinetic Profiling and Biotransformation Dynamics

Formation Pathways of Sulfociprofloxacin from Ciprofloxacin (B1669076)

Ciprofloxacin undergoes partial metabolism in the body, primarily through modifications to its piperazinyl group. This compound is one of the identified metabolites resulting from these biotransformation processes.

Ciprofloxacin is known to be metabolized in the liver. While the drug is primarily metabolized by CYP1A2, the specific enzymes and detailed pathways responsible for the formation of this compound in humans are not yet fully elucidated drugbank.com. Research indicates that the liver modifies the piperazinyl group of ciprofloxacin to produce several metabolites, including this compound drugbank.comresearchgate.net. Studies have identified four main metabolites of ciprofloxacin: desethyleneciprofloxacin, this compound, oxociprofloxacin (B16249), and formyl ciprofloxacin researchgate.netmdpi.com. The exact enzymatic cascade leading to the sulfonation of the piperazine (B1678402) ring remains an area requiring further investigation drugbank.commdpi.com.

This compound is chemically defined as ciprofloxacin with a sulfo group attached at position 4 of the piperazine ring nih.gov. This indicates that the sulfonation process specifically targets the piperazinyl moiety, a key structural feature of ciprofloxacin. The modification of the piperazinyl group is a common route for ciprofloxacin metabolism, leading to various derivatives, including this compound researchgate.netmdpi.com. Research has also identified other biotransformation pathways involving the piperazinyl substituent, such as cleavage and oxidation, highlighting its susceptibility to metabolic modification researchgate.netacs.org.

Distribution Dynamics in Biological Compartments

Ciprofloxacin exhibits broad distribution, achieving high concentrations in tissues such as the kidneys, prostate, liver, and lungs, with limited penetration into the central nervous system researchgate.net. Studies investigating the disposition of ciprofloxacin and its metabolites, including this compound, in human plasma, pulmonary, and bronchial tissues have been conducted ebi.ac.uk. In these studies, metabolite concentrations, including those of this compound, were generally found to be 10 to 100-fold lower than the concentrations of the parent drug, ciprofloxacin ebi.ac.uk. This suggests that while this compound is present in various biological matrices, its systemic exposure levels are significantly lower compared to ciprofloxacin.

Direct comparative studies highlight that this compound, as a metabolite, is present at considerably lower concentrations than the parent compound, ciprofloxacin, across different tissues and plasma ebi.ac.uk. While ciprofloxacin achieves substantial tissue penetration, the resulting metabolite concentrations are diminished ebi.ac.ukfrontiersin.org. This difference in concentration profiles is a critical aspect of their respective pharmacokinetic behaviors. This compound has been identified as a primary fecal metabolite, suggesting a distinct elimination route compared to some other metabolites which may be more prevalent in urine researchgate.net.

Elimination Kinetics and Excretion Pathways

The elimination of ciprofloxacin and its metabolites from the body occurs through both renal and non-renal pathways, including hepatic metabolism and excretion.

Ciprofloxacin is excreted both unchanged and as metabolites. Approximately 60% of an administered dose is excreted unchanged in urine, and about 15% in feces drugbank.comresearchgate.net. The remaining portion is eliminated as metabolites. This compound is primarily excreted in the feces, indicating a significant non-renal elimination route for this metabolite researchgate.net. Quantitative data suggests that approximately 4% of the total ciprofloxacin dose is excreted as this compound (M2) in urine and feces combined oup.com. Other metabolites, such as desethyleneciprofloxacin (M1) and oxociprofloxacin (M3), are also excreted, with M1 accounting for about 2% and M3 for about 7% of the dose, respectively oup.com. Formylciprofloxacin (M4) is detected in urine in some individuals oup.com.

Table 1: Excretion of Ciprofloxacin Metabolites

| Metabolite | Approximate Percentage of Dose Excreted | Primary Excretion Route | Citation(s) |

| Desethyleneciprofloxacin (M1) | ~2% | Urine/Feces | oup.com |

| This compound (M2) | ~4% | Feces | researchgate.netoup.com |

| Oxociprofloxacin (M3) | ~7% | Urine/Feces | oup.com |

| Formylciprofloxacin (M4) | Detected in urine | Urine | oup.com |

Table 2: Ciprofloxacin Metabolite Formation

| Metabolite | Approximate Percentage of Total Dose Formed | Citation(s) |

| Oxociprofloxacin | 3-8% | drugbank.com |

| This compound | 3-8% | drugbank.com |

| Desethyleneciprofloxacin | Minor | drugbank.commdpi.com |

| Formylciprofloxacin | Minor | drugbank.commdpi.com |

Compound List:

Ciprofloxacin

this compound

Desethyleneciprofloxacin

Oxociprofloxacin

N-acetylciprofloxacin

Formyl ciprofloxacin

Biliary Excretion and Fecal Elimination Pathways

Beyond renal excretion, this compound also undergoes elimination via biliary and fecal routes. Research indicates that this compound is a primary fecal metabolite of ciprofloxacin, accounting for approximately 5% of the total excretion researchgate.netnih.gov. Studies investigating the biliary excretion of ciprofloxacin metabolites have identified this compound (also referred to as the sulfone compound or Bay-S 9435) as a significant component ebi.ac.uk. Biliary excretion involves the active secretion of drugs and metabolites into bile by transporters present in the hepatocyte canalicular membrane, leading to their eventual elimination in feces basu.org.in. In rats, while renal failure did not alter biliary excretion of ciprofloxacin, it increased intestinal elimination, suggesting a compensatory mechanism nih.gov.

Physiological and Pathophysiological Modulators of this compound Pharmacokinetics

Impact of Renal Impairment on Metabolite Clearance

Table 1: Renal Excretion of this compound (M2)

| Route | Percentage of Dose | Source |

| Urine | ~4% | oup.com |

| Feces | ~5% | nih.gov |

Table 2: Impact of Renal Impairment on this compound (M2) Cmax

| Renal Function Group | Relative Cmax Change (vs. Normal) | Source |

| Mild/Moderate Impairment | No significant difference | oup.com |

| Severe Impairment (10-30 mL/min) | 2-2.5 fold higher | oup.com |

Influence of Hepatic Function on Metabolite Disposition

The liver plays a critical role in drug metabolism and elimination. However, studies specifically evaluating the impact of hepatic dysfunction on this compound disposition have indicated a minimal effect. In patients with hepatic cirrhosis, no significant differences were observed in the disposition of this compound compared to healthy subjects ebi.ac.uk. This suggests that hepatic function may not be a primary determinant of this compound's pharmacokinetic profile, unlike its influence on the parent compound or other metabolites.

Table 3: Impact of Hepatic Impairment on this compound Disposition

| Condition | Impact on this compound Disposition | Source |

| Hepatic Cirrhosis | No significant difference observed | ebi.ac.uk |

Interindividual Variability and Demographic Covariates Affecting Kinetic Parameters

Interindividual variability in drug pharmacokinetics can arise from demographic factors, genetics, and physiological conditions. While direct studies on interindividual variability specifically for this compound are scarce, insights can be drawn from studies on ciprofloxacin and its metabolic ratios. Age and creatinine (B1669602) clearance (CLcr) have been identified as covariates influencing the metabolic ratio of desethylene ciprofloxacin, with CLcr and age showing associations with this ratio mdpi.com. For ciprofloxacin itself, body weight and estimated glomerular filtration rate (eGFR) have been identified as covariates affecting its clearance, although a significant portion of inter-individual variability remains unexplained mdpi.comnih.govcore.ac.uk. These findings suggest that factors influencing ciprofloxacin's metabolism and elimination, particularly renal function and age, may indirectly impact this compound's disposition.

Structure Activity Relationship Sar Investigations

Influence of the Sulfonic Acid Moiety on Antimicrobial Efficacy

The sulfonic acid group (-SO₃H) is a key structural differentiator between sulfociprofloxacin and its parent compound, ciprofloxacin (B1669076). This polar, acidic functional group significantly alters the physicochemical properties of the molecule. While the fundamental mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV ontosight.airesearchgate.net, the specific contribution of the sulfonic acid moiety to antimicrobial efficacy is a subject of SAR studies.

Table 4.1: Comparative Antimicrobial Activity of Ciprofloxacin Derivatives

| Compound/Derivative | Target Bacteria/Enzyme | Activity Metric | Value/Comparison | Reference |

| Ciprofloxacin (CIP) | MRSA | Inhibition Zone | 18-22 mm | innovareacademics.in |

| This compound (Sulfo-CIP) | MRSA | Inhibition Zone | 18-19 mm | innovareacademics.in |

| Ciprofloxacin | S. aureus ATCC 6538 | MIC | 5.49 µM | mdpi.com |

| Derivatives 87–93 | S. aureus ATCC 6538 | MIC | 0.02–0.36 µM | mdpi.com |

| Oxadiazole derivatives (2–6) | Gram-positive/negative | % of CIP activity | 88–120% | mdpi.com |

| Compound 4 | E. coli DNA gyrase | IC₅₀ | 42 nM | mdpi.com |

| Compound 3 | E. coli DNA gyrase | IC₅₀ | 86 nM | mdpi.com |

Impact of Sulfonation on Pharmacokinetic Properties and Metabolic Stability

This compound is recognized as a metabolite of ciprofloxacin researchgate.netnih.govebi.ac.uk, indicating that sulfonation is an in vivo metabolic pathway for ciprofloxacin. This process typically involves the addition of a sulfate (B86663) group, often catalyzed by sulfotransferases (SULTs) droracle.aimdpi.comresearchgate.net. Human SULT2A1 has been identified as a key enzyme responsible for the N-sulfation of quinolone drugs, including ciprofloxacin researchgate.net. Kinetic studies have reported the K<0xE1><0xB5><0x98> value for the N-sulfation of ciprofloxacin by human SULT2A1 to be 1.08 ± 0.03 mM researchgate.net.

The introduction of a sulfonic acid group, a highly polar and charged moiety, is expected to significantly influence pharmacokinetic properties. Generally, sulfonation increases the water solubility of a compound, which can facilitate its excretion and potentially decrease its membrane permeability and biological activity nih.gov. This increased polarity can alter absorption, distribution, and elimination profiles compared to the parent drug. While specific pharmacokinetic data for this compound as an administered drug are limited, its role as a metabolite suggests it is formed in vivo and subsequently eliminated. The presence of the sulfonic acid group inherently distinguishes its pharmacokinetic profile from ciprofloxacin ontosight.ai.

Metabolic stability refers to a compound's resistance to enzymatic degradation. While sulfonation itself is a metabolic process, the metabolic stability of this compound as a drug would depend on its susceptibility to further metabolic transformations. Generally, the addition of polar groups like sulfonic acids can sometimes lead to faster elimination but may also influence interactions with metabolic enzymes or transporters.

Rational Design and Synthesis of this compound Analogues for Modified Biological Activity

The design and synthesis of ciprofloxacin analogues with modified biological activity is a well-established area of medicinal chemistry. While direct synthesis of this compound analogues is not extensively detailed in the provided literature, the principles applied to ciprofloxacin derivatives are relevant. Research has focused on modifying the ciprofloxacin scaffold, particularly at the C-7 position (piperazine ring) and to a lesser extent at C-3, to enhance potency, broaden the spectrum of activity, or confer new therapeutic properties mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govnih.gov.

For instance, researchers have synthesized novel ciprofloxacin derivatives by incorporating various heterocyclic rings, such as thiazoles researchgate.net and triazoles nih.gov, or other functional groups at the C-7 position. These modifications have yielded compounds that exhibit improved or altered antibacterial activity compared to ciprofloxacin mdpi.commdpi.comresearchgate.net. Some derivatives have shown superior potency against specific bacterial strains or even demonstrated activity against resistant pathogens researchgate.netresearchgate.net. Furthermore, hybrid molecules combining the ciprofloxacin scaffold with other pharmacophores have been explored for diverse activities, including anticancer effects nih.govnih.govnih.gov. The synthesis of this compound itself involves the sulfonation of ciprofloxacin, a process that can be achieved through various chemical methods, although specific routes are not detailed in the provided snippets.

Table 4.3: Examples of Ciprofloxacin Derivatives and Their Synthesized Modifications

| Derivative Type | Modification Site | Key Functional Group/Ring | Enhanced Activity/Property | Reference |

| Ciprofloxacin Analogues | C-7 position | Thiazole ring | Improved antibacterial activity | researchgate.net |

| Ciprofloxacin Hybrids | C-7 position | 1,2,3-Triazole ring | Anticancer, antibacterial | nih.gov |

| Ciprofloxacin Derivatives | C-7 position | Oxadiazole derivatives | 88–120% of CIP activity | mdpi.com |

| Ciprofloxacin Derivatives | C-3 and C-7 | New functional groups | Diverse antimicrobial profile | researchgate.net |

| Ciprofloxacin Derivatives | C-7 position | N-acylarylhydrazone, arylacetamide | Anticancer, Topo II inhibition | nih.gov |

Computational and In Silico Approaches to SAR Prediction and Optimization

Computational and in silico methodologies play a crucial role in modern drug discovery, enabling the prediction of SAR and the optimization of lead compounds. For ciprofloxacin and its derivatives, these approaches have been extensively utilized. Molecular docking studies are frequently employed to assess the binding affinity of synthesized compounds or potential candidates to target enzymes like DNA gyrase and topoisomerase IV innovareacademics.inresearchgate.netnih.govresearchgate.netnih.govnih.gov. These studies help in rationalizing observed biological activities and guiding the design of new analogues with improved binding characteristics.

Virtual screening and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are also integral to the process, helping to identify compounds with favorable drug-like properties and predict their pharmacokinetic profiles and potential toxicity researchgate.netnih.govnih.gov. For instance, studies have used molecular docking to evaluate ciprofloxacin metabolites, including this compound, against specific enzymes, revealing high binding energy values for this compound innovareacademics.in. Computational methods have also been used to predict potential metabolic pathways, including sulfonation, although the detection of predicted metabolites can vary mdpi.com. Furthermore, molecular dynamics simulations provide insights into the dynamic interactions between drug molecules and their targets, aiding in a more comprehensive understanding of SAR nih.govnih.gov.

Table 4.4: Computational and In Silico SAR Studies of Ciprofloxacin and Derivatives

| Method Used | Application | Findings/Observations | Reference |

| Molecular Docking | Binding affinity to DNA gyrase/topoisomerase IV | Designed analogues showed better binding affinities and docking scores compared to ciprofloxacin; identified potential antimicrobial candidates. | researchgate.netresearchgate.net |

| Molecular Docking | Interaction with enzyme isomerase (3UWZ) | This compound (Sulfo-CIP) showed high binding energy values (-102.23 K/cal), close to ciprofloxacin (-104.64 K/cal), suggesting theoretical antibacterial potential. | innovareacademics.in |

| Virtual Screening | Analysis of binding energies between ligands and receptors | Shortlisted designed ligands showing better binding affinities than the parent compound CPFX for synthesis. | researchgate.net |

| In Silico ADMET Studies | Prediction of drug-likeness and pharmacokinetic properties | Identified designed analogues as qualified for drug-likeness parameters, showing good bioactivity and optimum pharmacokinetic properties. | researchgate.netnih.govnih.gov |

| Molecular Dynamics Sim. | Study of dynamical behavior and calculation of binding energies | Provided insights into the dynamic interactions of derivatives with target proteins. | nih.govnih.gov |

| In Silico Sulfonation Prediction | Identification of potential metabolic pathways | Predicted the formation of a sulfonation metabolite, though it was not detected in experimental assays. | mdpi.com |

Mechanisms of Antimicrobial Resistance and Selection Dynamics

Target Site Mutations in Bacterial DNA Gyrase and Topoisomerase IV

The primary mode of action for fluoroquinolones, including by extension sulfociprofloxacin, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. nih.gov Resistance to fluoroquinolones most commonly arises from mutations in the genes encoding these enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR).

Mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are a frequent cause of resistance. For instance, single amino acid substitutions can significantly decrease the binding affinity of the fluoroquinolone to the enzyme, thereby reducing its inhibitory effect. nih.gov Similarly, mutations in the parC gene, which encodes a subunit of topoisomerase IV, also contribute to resistance. nih.gov High-level resistance to fluoroquinolones is often the result of a stepwise accumulation of mutations in both gyrA and parC. nih.gov

Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance

| Gene | Common Amino Acid Substitution | Resulting Phenotype |

| gyrA | Ser-83 -> Leu, Asp-87 -> Asn | High-level resistance |

| parC | Ser-80 -> Ile, Glu-84 -> Lys | Moderate to high-level resistance |

Note: This data is based on studies of ciprofloxacin (B1669076) and is presumed to be applicable to this compound.

Role of Efflux Pump Systems in Fluoroquinolone Resistance

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to a reduction in the intracellular concentration of the antimicrobial agent, contributing to resistance. Several families of efflux pumps are implicated in fluoroquinolone resistance, and by extension, are relevant to this compound.

The Resistance-Nodulation-Division (RND) family of efflux pumps is a significant contributor to fluoroquinolone resistance in Gram-negative bacteria. The AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are well-characterized examples that can extrude fluoroquinolones. nih.gov Overexpression of these pumps often results from mutations in their regulatory genes.

Table 2: Major Efflux Pump Systems Involved in Fluoroquinolone Resistance

| Efflux Pump System | Bacterial Species | Family |

| AcrAB-TolC | Escherichia coli, Salmonella enterica | RND |

| MexAB-OprM | Pseudomonas aeruginosa | RND |

| NorA | Staphylococcus aureus | MFS (Major Facilitator Superfamily) |

Note: This data is based on studies of ciprofloxacin and is presumed to be applicable to this compound.

Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes located on mobile genetic elements such as plasmids. These genes can be transferred between bacteria, facilitating the rapid spread of resistance. While PMQR typically confers low-level resistance, it can provide a selective advantage for the subsequent development of higher-level resistance through chromosomal mutations.

Several types of PMQR determinants have been identified:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones.

AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, including ciprofloxacin.

Efflux pumps: Some plasmids carry genes for efflux pumps, such as QepA and OqxAB, which actively remove fluoroquinolones from the cell.

In Vitro and In Vivo Models for Studying Resistance Development

Understanding the dynamics of resistance development is crucial for preserving the efficacy of antimicrobial agents. Various in vitro and in vivo models are employed to study this process.

In Vitro Models: These include serial passage experiments, where bacteria are repeatedly exposed to increasing concentrations of an antibiotic to select for resistant mutants. This allows for the identification of specific mutations and resistance mechanisms that arise over time. Chemostat and bioreactor models can also be used to simulate more complex environmental conditions and study the evolution of resistance in a controlled setting.

In Vivo Models: Animal models of infection are essential for studying the emergence of resistance in a more clinically relevant context. These models allow researchers to investigate how host factors, drug pharmacokinetics, and bacterial-host interactions influence the selection and spread of resistant strains.

While these models have been extensively used to study ciprofloxacin resistance, specific studies employing these models to investigate resistance development to this compound have not been identified.

Advanced Analytical Methodologies for Research and Quantification

Method Validation and Quality Control in Bioanalytical Assays

The accurate and reliable quantification of pharmaceutical compounds and their metabolites in biological matrices is paramount for research, pharmacokinetic studies, and therapeutic drug monitoring. Bioanalytical method validation is a critical process that ensures an analytical method is suitable for its intended purpose, generating data that is reproducible, accurate, and precise. While specific bioanalytical validation studies exclusively for Sulfociprofloxacin are not extensively documented in the provided search results, extensive research on its parent compound, Ciprofloxacin (B1669076), offers a clear framework for understanding the required validation parameters and quality control measures applicable to this compound. These principles, derived from studies on Ciprofloxacin, are essential for establishing robust bioanalytical assays.

Key Method Validation Parameters

Method validation encompasses a series of tests designed to evaluate the performance characteristics of an analytical method. For bioanalytical assays involving compounds like this compound, these parameters are rigorously assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Selectivity and Specificity : The method must demonstrate the ability to accurately measure the analyte (this compound) in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, or other co-administered drugs. Studies on Ciprofloxacin typically involve analyzing blank biological matrices and matrices spiked with potential interferents to confirm selectivity japsonline.comscirp.orgresearchgate.net.

Linearity and Range : This parameter assesses the quantitative relationship between the analyte concentration and the instrument's response. Calibration curves are constructed using standards at various concentrations. For Ciprofloxacin, linearity has been reported with correlation coefficients (r²) often exceeding 0.99, and sometimes reaching above 0.9999, across specified concentration ranges japsonline.comscirp.orgresearchgate.netjapsonline.commdpi.comnih.govresearchgate.net. The range for quantification is critical and is typically defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as percent recovery or percent error. Studies on Ciprofloxacin have shown recoveries generally ranging from 87.25% to 114%, with percent errors often within acceptable limits (e.g., ±15% for most concentrations, ±20% for LLOQ) japsonline.comscirp.orgnih.govresearchgate.netnih.gov.

Precision : Precision measures the agreement among a series of measurements of the same sample. It is usually reported as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Intra-day (repeatability) and inter-day (intermediate precision) precision values for Ciprofloxacin assays are typically reported to be low, often below 5% or even below 3.39%, indicating good reproducibility scirp.orgresearchgate.netnih.govscholars.direct.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For Ciprofloxacin, reported LOQs can vary significantly depending on the analytical technique and matrix but are crucial for determining the sensitivity of the assay researchgate.netnih.govscholars.direct.

Stability : Analyte stability in the biological matrix is a critical aspect of bioanalytical method validation. This includes stability during sample storage (long-term frozen stability), processing, and analysis (bench-top stability, auto-sampler stability, freeze-thaw cycles). Studies on Ciprofloxacin have demonstrated its stability under various conditions, such as for several days when stored frozen, and for several hours at room temperature japsonline.comnih.gov. Stability in analytical solutions is also assessed, with Ciprofloxacin solutions showing stability for extended periods under controlled conditions scirp.org.

Matrix Effects : The presence of co-extracted components from the biological matrix can influence the ionization efficiency of the analyte, impacting the accuracy and precision of LC-MS/MS assays. Methods are validated to ensure minimal or consistent matrix effects, often by using isotopically labeled internal standards researchgate.net.

Carry-over : This parameter ensures that the signal from a high-concentration sample does not interfere with the analysis of a subsequent low-concentration sample. Blank samples are injected after high-concentration samples to check for any residual analyte signal japsonline.com.

Data Tables for Validation Parameters

The following tables summarize typical validation findings for Ciprofloxacin, serving as a benchmark for bioanalytical methods intended for this compound.

Table 1: Typical Validation Results for Ciprofloxacin in Bioanalytical Assays

| Validation Parameter | Typical Range/Value | Source References |

| Linearity (r²) | > 0.99 to > 0.9999 | japsonline.comscirp.orgresearchgate.netjapsonline.commdpi.comnih.govresearchgate.netufrgs.br |

| Accuracy (% Recovery) | 87.25% - 114% | japsonline.comscirp.orgnih.gov |

| 93.8% - 107.98% | japsonline.comresearchgate.net | |

| 97.4% - 104.3% | nih.gov | |

| Precision (% RSD) | < 5% | scirp.orgnih.gov |

| < 3.39% (intra-day), < 5.71% (inter-day) | researchgate.net | |

| 0.5% - 1.19% | scholars.direct | |

| LLOQ (Lower Limit of Quantification) | 0.04 µg/mL | researchgate.net |

| 0.35 µg/mL | nih.gov | |

| 61.2 µg/mL (LOD), 185.5 µg/mL (LOQ) | scholars.direct | |

| Stability (Bench-top) | Stable for several hours (e.g., 6 hours) | japsonline.comnih.gov |

| Stability (Frozen) | Stable for days to weeks (e.g., 36 days at -70°C) | japsonline.comnih.gov |

| System Suitability (RSD) | 0.5% (peak area) | scirp.org |

Note: Values are indicative and can vary based on the specific analytical method, matrix, and validation guidelines followed.

Quality Control (QC) in Bioanalytical Assays

Quality control is an integral part of bioanalytical method validation and routine sample analysis. QC samples, prepared independently from calibration standards, are analyzed alongside study samples to ensure the ongoing performance and reliability of the assay.

QC Sample Preparation : QC samples are typically prepared at three concentration levels (low, medium, and high) within the validated assay range. These samples are subjected to the same sample preparation and analytical procedures as the unknown study samples.

QC Acceptance Criteria : During a validation run, a specified percentage of QC samples must meet predefined acceptance criteria. For instance, at least 67% of the QC samples should be within ±15% of their nominal values, with no more than 33% (not all at the same concentration level) falling outside this range rrml.ro. Similar criteria are applied during routine sample analysis to ensure assay validity for each batch of samples.

System Suitability : Before analyzing study samples, system suitability tests are performed to ensure the analytical system is functioning correctly. This includes evaluating parameters such as peak area reproducibility, tailing factor, and theoretical plates, ensuring they meet established criteria scirp.org.

By adhering to these rigorous validation and quality control measures, bioanalytical methods can reliably quantify this compound in biological samples, supporting critical research and clinical applications.

Mechanistic Toxicology and Safety Pharmacology Research

Investigation of Reactive Oxygen Species (ROS) Formation Pathways Related to Fluoroquinolone Metabolism

Fluoroquinolones (FQs), including ciprofloxacin (B1669076), are recognized for their ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS) mdpi.comchemrxiv.orgsemanticscholar.orgnih.govasm.orgoup.comnih.govoup.com. A primary mechanism involves the hyperstimulation of cellular electron transport chains, leading to an overproduction of superoxide (B77818) anions asm.orgoup.com. Furthermore, the destabilization of iron-sulfur clusters within cellular components can trigger the Fenton reaction, resulting in the formation of highly reactive hydroxyl radicals asm.org.

The metabolic processes of FQs, particularly within the liver, can also contribute to ROS generation. Cytochrome P450 enzymes, involved in the metabolism of compounds like ciprofloxacin, can produce oxidative radicals during these biotransformation pathways semanticscholar.orgscirp.org. Sulfociprofloxacin (M2) is identified as a significant metabolite of ciprofloxacin, excreted in urine and feces europa.euhres.caresearchgate.netfass.semedicaljournals.se. While direct studies detailing this compound's specific role in initiating ROS pathways are limited, its presence as a metabolic product places it within the broader context of FQ-induced oxidative stress. Research indicates that ciprofloxacin itself induces ROS formation in a dose-dependent manner, and the reduction of ROS via antioxidants can increase the drug's effective minimum inhibitory concentration (MIC) in bacteria, highlighting the critical role of oxidative stress in its action and potential toxicity nih.gov.

Effects on Mitochondrial Function and Cellular Homeostasis

A significant area of fluoroquinolone toxicology involves their detrimental impact on mitochondrial function and, consequently, cellular homeostasis mdpi.comchemrxiv.orgsemanticscholar.orgnih.govscirp.orgfq100.orgekb.egarchivesofmedicalscience.comnih.govmdpi.com. FQs, notably ciprofloxacin, have been shown to inhibit mitochondrial topoisomerase 2 (Top2), an enzyme crucial for maintaining the topological state of mitochondrial DNA (mtDNA) mdpi.comarchivesofmedicalscience.comnih.gov. This inhibition impairs mtDNA replication and transcription, leading to a depletion of mtDNA copy number. The resulting mitochondrial dysfunction compromises cellular energy production, disrupts cellular proliferation, and can trigger overwhelming oxidative stress fq100.orgnih.gov.

Further mechanisms include the direct disruption of the electron transport chain (ETC) complexes I and IV, leading to a collapse in ATP production fq100.org. FQs can also bind to critical mitochondrial proteins, such as Apoptosis-Inducing Factor 1 (AIFM1), and inhibit enzymes like NUDT1, which is involved in repairing oxidatively damaged nucleotides fq100.org. This multifaceted assault on mitochondria compromises the cell's ability to maintain energy balance and essential functions, thereby disrupting cellular homeostasis.

Interactions with Extracellular Matrix Components and Associated Mechanistic Insights

Fluoroquinolones exert significant effects on the extracellular matrix (ECM), influencing its structure and function through various molecular mechanisms ekb.egnih.gov. Studies indicate that FQs can upregulate the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components, including collagen and other structural proteins chemrxiv.orgnih.govresearchgate.net. Concurrently, FQs have been observed to decrease the production of collagen type I and affect the synthesis of proteoglycans, essential components of cartilage and connective tissues ekb.egnih.gov.

A key mechanistic insight involves the chelating properties of FQs, which can bind to divalent cations like magnesium (Mg²⁺) ekb.egmdpi.comresearchgate.netasm.org. This sequestration of Mg²⁺ reduces its availability for critical cellular processes, including the function of integrin receptors on cell surfaces and the synthesis of ECM structural proteins. The disruption of Mg²⁺-dependent pathways can lead to collagen toxicity and contribute to conditions like tendinopathy, characterized by ECM disruption in tendon cells mdpi.comresearchgate.net. These interactions collectively compromise the integrity and homeostasis of connective tissues.

Mechanistic Studies of Central Nervous System Effects of Fluoroquinolone Metabolites

Furthermore, FQs can activate excitatory N-methyl-D-aspartate (NMDA) receptors, further contributing to neuronal hyperexcitability and potential excitotoxicity mdpi.comnih.govulutasmedicaljournal.com. Studies in animal models have shown that ciprofloxacin can alter neurotransmitter levels, including reductions in adrenaline, increases in glutamate, and decreases in serotonin (B10506) and GABA ulutasmedicaljournal.com. The specific structural features of FQs, particularly substituents at the C-7 position of the quinolone nucleus, such as the piperazine (B1678402) ring found in ciprofloxacin, are strongly correlated with their propensity to cause CNS effects, including seizures researchgate.netjaper.in. While this compound is a metabolite, its presence is linked to the parent compound's known neurotoxic potential.

Molecular and Cellular Studies of Hepatic Toxicity Mechanisms

Fluoroquinolone-induced hepatotoxicity is an area of concern, with proposed molecular and cellular mechanisms primarily revolving around oxidative stress and mitochondrial dysfunction semanticscholar.orgscirp.org. The metabolism of FQs in the liver, particularly by cytochrome P450 enzymes, can generate reactive oxygen species (ROS) semanticscholar.orgscirp.org. This ROS overproduction can lead to cellular damage through mechanisms such as DNA damage, mitochondrial impairment, and alterations in gene expression and inflammatory pathways semanticscholar.orgscirp.org.

Specific fluoroquinolones, like trovafloxacin, have been shown to exacerbate hepatic mitochondrial peroxynitrite stress, disrupting critical mitochondrial enzymes and regulatory pathways semanticscholar.orgnih.govscirp.org. FQs can also interfere with intracellular signaling molecules, altering levels of cyclic adenosine (B11128) monophosphate (cAMP) and calcium, and suppressing DNA and protein synthesis within hepatocytes semanticscholar.orgscirp.org. These cellular insults collectively contribute to hepatocellular damage, necrosis, and degeneration, manifesting as hepatotoxicity.

Compound List:

Ciprofloxacin

Desethyleneciprofloxacin (M1)

this compound (M2)

Oxociprofloxacin (B16249) (M3)

Formylciprofloxacin (M4)

Drug Interaction Research at the Metabolic and Transport Levels

Cytochrome P450 Enzyme Inhibition and Induction Profiles

Table 8.1: Ciprofloxacin's In Vitro CYP1A2 Inhibition Potential

| Enzyme | Concentration | Inhibition (%) | IC50 (µM) | Reference |

| CYP1A2 | 90 µM | Minor | N/A | fda.gov |

| CYP1A2 | 200 µM | 30 | N/A | fda.gov |

| CYP1A2 | 500 µM | 70 | N/A | fda.gov |

| CYP1A2 | N/A | N/A | 135 | nih.gov |

Note: Data pertains to ciprofloxacin (B1669076), not Sulfociprofloxacin.

Specific Investigations into CYP1A2 Inhibition Potential

Ciprofloxacin has demonstrated the potential to inhibit CYP1A2-mediated metabolism in vivo, leading to altered pharmacokinetics of co-administered drugs. Studies have shown that ciprofloxacin can significantly decrease the clearance of CYP1A2 substrates such as theophylline, caffeine, and tizanidine (B1208945) fda.gov. For instance, co-administration of ciprofloxacin with tizanidine resulted in a 10-fold increase in tizanidine's area under the plasma concentration-time curve (AUC) and a 7-fold increase in its peak concentration (Cmax), largely attributed to the inhibition of CYP1A2-mediated presystemic metabolism fda.govnih.gov. These effects underscore ciprofloxacin's role as a CYP1A2 inhibitor, although direct evidence for this compound mediating such effects is absent.

Interaction with Drug Transporters, Including P-glycoprotein

This compound has been identified as a substrate for drug transporters, including P-glycoprotein (P-gp, also known as ABCB1) and OATP1A2 researchgate.netmdpi.com. P-glycoprotein is an efflux transporter found in various tissues, including the intestines, liver, and kidneys, playing a crucial role in limiting the absorption and facilitating the elimination of xenobiotics tg.org.aumdpi.comfrontiersin.orgnih.gov. As a substrate, this compound itself could potentially be transported by these systems. However, given its negligible pharmacological activity, this compound is not typically considered a significant perpetrator of DDIs through transporter inhibition or induction. The primary concern regarding transporter interactions in the context of ciprofloxacin therapy relates to ciprofloxacin itself being a substrate of P-gp and OATP1A2 researchgate.netmdpi.com. Interactions involving ciprofloxacin as a substrate of these transporters could influence its own disposition or that of other drugs that share these transport pathways.

Influence on the Pharmacokinetics of Co-Administered Agents

The influence of this compound on the pharmacokinetics of co-administered agents is not well-documented, likely due to its metabolic origin and negligible activity. The pharmacokinetic alterations observed in patients receiving ciprofloxacin are attributed to the parent drug's properties. Ciprofloxacin's inhibition of CYP1A2 can lead to significantly increased plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme. This can result in exaggerated pharmacological effects or adverse reactions fda.govhres.cafda.gov. Examples include drugs like theophylline, caffeine, and tizanidine, whose clearance is reduced when taken concurrently with ciprofloxacin fda.gov. Furthermore, ciprofloxacin has been implicated in enhancing the anticoagulant effects of warfarin, a substrate of CYP2C9 and CYP3A4 fda.gov.

Table 8.3: Impact of Ciprofloxacin on Tizanidine Pharmacokinetics

| Parameter | Without Ciprofloxacin | With Ciprofloxacin | Change (%) |

| AUC | 1x | 10x | +900% |

| Cmax | 1x | 7x | +600% |

Note: Data represents findings from studies involving ciprofloxacin and tizanidine. AUC: Area Under the Curve; Cmax: Maximum Concentration.

Mechanistic Studies of Drug-Drug Interactions (e.g., Probenecid (B1678239), Methotrexate)

Mechanistic studies on drug interactions involving this compound are limited. However, significant interactions have been reported for its parent compound, ciprofloxacin.

Probenecid: Probenecid, a drug that inhibits organic anion transporters, has been shown to interact with ciprofloxacin by competitively inhibiting its renal tubular secretion. This interaction leads to a reduction in ciprofloxacin's renal clearance and an increase in its plasma concentrations hres.canih.govnih.gov. Studies indicate that probenecid can reduce ciprofloxacin's renal clearance by approximately 65% nih.gov. This mechanism highlights how transporter interactions can affect the disposition of fluoroquinolones.

Table 8.4.1: Effect of Probenecid on Ciprofloxacin Renal Clearance

| Parameter | Without Probenecid | With Probenecid | Reduction (%) |

| Renal Clearance (L/h) | 23.8 | 8.25 | 65% |

Note: Data pertains to ciprofloxacin and its interaction with probenecid.

Methotrexate (B535133): Co-administration of ciprofloxacin with high-dose methotrexate has been associated with delayed elimination of methotrexate, potentially leading to severe toxicity drugs.comfda.govfda.gov. The proposed mechanism involves competitive inhibition of the renal tubular secretion of methotrexate, a process that also impacts ciprofloxacin's own renal elimination drugs.com. This interaction underscores the importance of considering renal transporter involvement in fluoroquinolone-mediated DDIs.

Compound List

Ciprofloxacin

this compound

Emerging Research Perspectives and Methodological Advancements

Role of Sulfociprofloxacin in Microbiome Dynamics and Resistance Gene Transfer

The influence of antibiotics on the delicate balance of microbial communities is a critical area of research. While direct studies on this compound's impact on microbiome dynamics are not extensively available, inferences can be drawn from the considerable body of research on its parent compound, ciprofloxacin (B1669076), and the broader class of fluoroquinolones.

Fluoroquinolones are known to cause significant alterations in the gut microbiota, often leading to a decrease in microbial diversity. journalijar.comkoreascience.kr This disruption can create an environment where opportunistic pathogens may thrive. The presence of antibiotic metabolites in the gut environment means that even after the parent drug is metabolized, the resulting compounds could continue to exert selective pressure on the microbiome. The extent to which this compound contributes to these dynamics is an area ripe for investigation. Key research questions include whether this compound retains antibacterial activity and at what concentrations it might influence the composition and function of the gut microbiome.

Another significant concern associated with antibiotics is the promotion of antibiotic resistance. Horizontal gene transfer (HGT) is a primary mechanism by which resistance genes spread among bacteria. nih.govsci-hub.box It is plausible that sub-inhibitory concentrations of this compound, if it possesses antimicrobial properties, could contribute to the selection pressure that drives the transfer of resistance genes within microbial populations. The potential for this compound to induce the SOS response in bacteria, a pathway known to be triggered by DNA damage from fluoroquinolones and which can increase HGT rates, warrants further investigation. journalijar.com

Table 1: Potential Impacts of this compound on Microbiome Dynamics and Resistance

| Potential Effect | Underlying Mechanism (Inferred from Fluoroquinolones) | Key Research Questions for this compound |

| Alteration of Microbiome Composition | Direct antimicrobial activity leading to a reduction in susceptible bacterial populations and a decrease in overall diversity. | Does this compound possess clinically relevant antimicrobial activity? What are its minimum inhibitory concentrations (MICs) against key gut commensals? |

| Promotion of Antibiotic Resistance | Exerting selective pressure that favors the growth of resistant strains. | Can this compound select for ciprofloxacin-resistant or multi-drug resistant organisms? |

| Increased Resistance Gene Transfer | Induction of the SOS response, which can enhance horizontal gene transfer (HGT) mechanisms like conjugation. | Does this compound induce the SOS response in bacteria? Can it be shown to increase the frequency of plasmid-mediated resistance gene transfer? |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Metabolite Research

The advent of "omics" technologies has revolutionized the study of biological systems, offering a holistic view of the molecular changes induced by xenobiotics like this compound. Metabolomics and proteomics, in particular, are powerful tools for elucidating the metabolic fate and biological effects of drug metabolites.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be employed to map the metabolic pathways affected by this compound. By comparing the metabolic profiles of biological systems exposed and unexposed to the compound, researchers can identify biomarkers of exposure and gain insights into its mechanism of action. nih.gov For instance, metabolomic analysis of bacteria treated with ciprofloxacin has revealed significant alterations in pathways related to the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and DNA repair, providing a deeper understanding of its antibacterial effects. nih.gov Similar approaches could be applied to this compound to determine its specific metabolic signature.

Proteomics, the study of the entire complement of proteins, can reveal changes in protein expression and post-translational modifications in response to this compound exposure. This can help in identifying the protein targets of the compound and understanding the cellular response to its presence. news-medical.net Proteomic studies on bacteria exposed to ciprofloxacin have identified alterations in the expression of proteins involved in DNA replication, stress response, and cell wall synthesis. news-medical.net Applying these techniques to this compound would be invaluable in characterizing its biological activity and potential off-target effects.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Potential Application | Expected Insights |

| Metabolomics | Profiling of metabolic changes in cells, tissues, or organisms upon exposure to this compound. | Identification of metabolic pathways perturbed by this compound, discovery of biomarkers of exposure, and elucidation of its mechanism of action. |

| Proteomics | Analysis of changes in protein expression and post-translational modifications in response to this compound. | Identification of direct protein targets, understanding of cellular stress responses, and characterization of potential toxicity pathways. |

Development of Novel Assays and Biosensors for this compound Detection

Accurate and sensitive detection of this compound in various matrices, such as environmental samples and biological fluids, is crucial for monitoring its prevalence and understanding its environmental fate and potential for human exposure. While specific assays for this compound are not widely reported, the methodologies developed for its parent compound, ciprofloxacin, provide a strong foundation for future development.

Traditional analytical techniques like high-performance liquid chromatography (HPLC) coupled with various detectors are well-established for the quantification of fluoroquinolones and their metabolites. nih.govnih.gov These methods offer high sensitivity and specificity. The development of novel assays is moving towards more rapid, portable, and cost-effective solutions.

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and lateral flow assays, represent a promising avenue for the rapid detection of this compound. news-medical.netnih.gov These assays rely on the specific binding of antibodies to the target molecule. The development of antibodies that can specifically recognize this compound would be a key step in creating such diagnostic tools.

Biosensors offer another innovative approach for real-time and sensitive detection. Electrochemical biosensors, for example, have been successfully developed for ciprofloxacin. nih.gov These sensors often utilize biorecognition elements like DNA or antibodies immobilized on an electrode surface. The interaction between the target molecule and the biorecognition element generates a measurable electrical signal. Similar principles could be adapted to create biosensors for this compound, potentially enabling on-site environmental monitoring and clinical diagnostics.

Table 3: Potential Novel Assays and Biosensors for this compound Detection

| Assay/Sensor Type | Principle of Detection | Potential Advantages |

| Immunoassays (ELISA, Lateral Flow) | Specific antibody-antigen binding. | High specificity, potential for rapid and high-throughput screening. |

| Electrochemical Biosensors | Measurement of changes in electrical properties upon binding of the target to a biorecognition element (e.g., DNA, antibodies). | High sensitivity, real-time detection, potential for miniaturization and portability. |

| Fluorescent Biosensors | Changes in fluorescence signal upon binding of the target to a specific receptor. | High sensitivity and specificity. |

Predictive Modeling for Metabolite Disposition and Biological Effects

In silico approaches, including predictive modeling, are becoming increasingly important in toxicology and pharmacology for assessing the properties of chemical compounds, thereby reducing the need for extensive and costly experimental testing. These models can be applied to predict the disposition and potential biological effects of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity or a particular property. journalijar.com QSAR models have been developed to predict the toxicity of fluoroquinolones. journalijar.comnih.gov By inputting the structure of this compound into such models, it may be possible to predict its potential for various toxicological endpoints.

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. PBPK models for ciprofloxacin have been developed to simulate its pharmacokinetic profile. koreascience.kr By incorporating the metabolic conversion of ciprofloxacin to this compound, these models could be extended to predict the formation and subsequent disposition of the metabolite in the body. This would be invaluable for understanding its potential for accumulation and exposure in different tissues.

These predictive models, while powerful, require careful validation with experimental data to ensure their accuracy and reliability. As more data on the physicochemical and biological properties of this compound become available, the robustness of these in silico tools will undoubtedly improve.

Table 4: Predictive Modeling Approaches for this compound

| Modeling Approach | Application for this compound | Predicted Parameters |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activities and toxicological endpoints based on its chemical structure. | Potential for toxicity (e.g., genotoxicity, cytotoxicity), antimicrobial activity. |

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Simulation of the absorption, distribution, metabolism, and excretion (ADME) of this compound. | Plasma and tissue concentrations over time, potential for bioaccumulation. |

| In Silico Metabolism Prediction | Identification of potential further metabolites of this compound. | Metabolic stability, routes of further biotransformation. |

Q & A

Q. What is the metabolic pathway of Sulfociprofloxacin (Sulfo-CIP), and how does its synthesis from Ciprofloxacin (CIP) impact its pharmacological activity?

- Methodological Answer : this compound is a metabolite of Ciprofloxacin formed via sulfation of Oxociprofloxacin (M3) . To study its synthesis, researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry to track intermediate metabolites (e.g., M2, M4) and validate purity using nuclear magnetic resonance (NMR) . Comparative assays (e.g., MIC testing) between CIP and Sulfo-CIP can quantify retained antibacterial activity .

Q. What experimental models are suitable for assessing this compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

- Methodological Answer : Use in vitro broth microdilution assays to determine minimum inhibitory concentrations (MICs) against MRSA strains. For in vivo validation, murine infection models with controlled variables (e.g., immune status, dosage regimens) are recommended. Include positive controls (e.g., unmodified CIP) and negative controls (e.g., vehicle-only groups) .

Q. How can researchers validate the structural identity of this compound in synthetic or metabolic studies?

- Methodological Answer : Combine spectroscopic techniques (e.g., FT-IR for functional groups, H/C NMR for molecular structure) and chromatographic methods (e.g., LC-MS for mass-to-charge ratio). Cross-reference data with established spectral libraries or prior publications on CIP metabolites .

Advanced Research Questions

Q. How do researchers address contradictions in data regarding this compound’s cross-reactivity with other fluoroquinolones?

- Methodological Answer : Perform lymphocyte proliferation assays to test cross-reactivity in vitro (e.g., with Ofloxacin). Use flow cytometry to quantify immune cell activation and ELISA to measure cytokine release. Statistically analyze dose-response curves and apply sensitivity analyses to rule out confounding variables (e.g., batch-to-batch variability in metabolite purity) .

Q. What strategies optimize the design of studies investigating this compound’s synergistic effects with natural compounds like Rutin?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For mechanistic insights, employ molecular docking simulations to predict binding affinities of Sulfo-CIP and Rutin to bacterial targets (e.g., 3UWZ protein in MRSA). Validate synergism via time-kill assays and RNA sequencing to identify transcriptional changes .

Q. How should researchers handle conflicting results in pharmacokinetic (PK) and pharmacodynamic (PD) studies of this compound?

- Methodological Answer : Conduct population PK modeling to account for inter-individual variability. Use non-compartmental analysis for AUC/MIC ratios and integrate Bayesian statistics to refine parameter estimates. Reconcile discrepancies by verifying assay conditions (e.g., plasma protein binding effects) and cross-validating with in silico ADMET predictions .

Q. What methodologies are critical for studying this compound’s role in antibiotic resistance modulation?

- Methodological Answer : Perform whole-genome sequencing of MRSA isolates pre- and post-exposure to Sulfo-CIP to identify resistance mutations. Use transcriptomic profiling (e.g., RNA-seq) to assess efflux pump upregulation. Compare resistance development rates against parent CIP in longitudinal studies, applying Kaplan-Meier survival analysis .

Methodological Best Practices

- Experimental Reproducibility : Document synthesis protocols and analytical conditions in detail (e.g., solvent systems, temperature gradients) to enable replication .

- Data Interpretation : Use mixed-effects models to analyze heterogeneous datasets and report confidence intervals for key metrics (e.g., MIC values) .

- Ethical and Regulatory Compliance : Disclose IRB/IACUC approvals for in vivo studies and adhere to journal-specific guidelines for data presentation (e.g., SI units, figure formatting) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.